
8-Aza-7-deaza-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic nucleoside analog used in the field of molecular biology and biochemistry. This compound is particularly valuable in the synthesis of modified oligonucleotides, which are essential for various applications, including genetic research, diagnostics, and therapeutic developments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves multiple steps. The starting material, 8-aza-7-deaza-2’-deoxyguanosine, undergoes protection of the hydroxyl groups with dimethoxytrityl (DMT) groups. The amino group is then protected with dimethylformamidine (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized for scalability, including temperature control, solvent selection, and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various protected and deprotected nucleoside analogs, which are used in the synthesis of modified oligonucleotides .
Applications De Recherche Scientifique
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and stability.
Biology: Employed in genetic research to create probes and primers for polymerase chain reactions (PCR) and sequencing.
Medicine: Utilized in the development of therapeutic oligonucleotides for gene therapy and antisense technology.
Industry: Applied in the production of diagnostic kits and biosensors.
Mécanisme D'action
The mechanism of action of 8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite involves its incorporation into oligonucleotides during synthesis. The modified nucleoside analog alters the base-pairing properties and stability of the resulting oligonucleotides. This can affect the binding affinity and specificity of the oligonucleotides to their target sequences, making them useful for various applications in research and therapeutics .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Deaza-2’-deoxyguanosine: Lacks the nitrogen atom at position 7.
8-Aza-2’-deoxyguanosine: Contains an additional nitrogen atom at position 8.
7-Deaza-8-aza-2’-deoxyguanosine: Combines features of both 7-deaza and 8-aza analogs.
Uniqueness
8-Aza-7-deaza-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance the stability and binding properties of the resulting oligonucleotides. This makes it particularly valuable for applications requiring high specificity and stability .
Propriétés
Formule moléculaire |
C43H53N8O7P |
|---|---|
Poids moléculaire |
824.9 g/mol |
Nom IUPAC |
N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-37-25-39(50-40-36(26-46-50)41(52)48-42(47-40)45-28-49(5)6)57-38(37)27-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,47,48,52)/b45-28+/t37-,38+,39+,59?/m0/s1 |
Clé InChI |
UZEKMTZJNCKRCK-TVYJUGGPSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)/N=C/N(C)C |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C=N5)C(=O)NC(=N6)N=CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




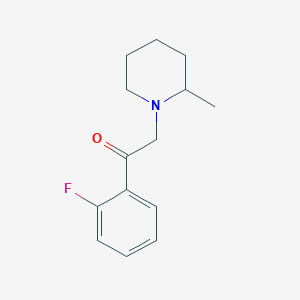
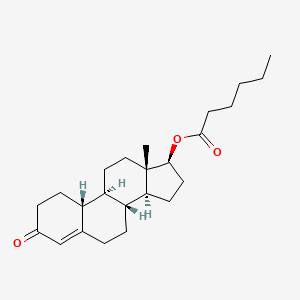


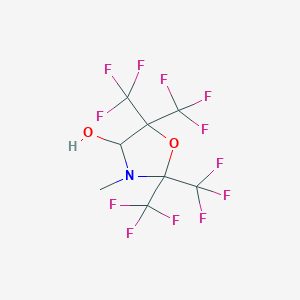
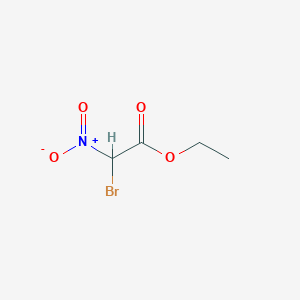
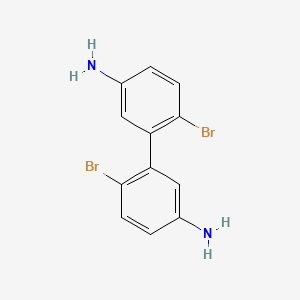
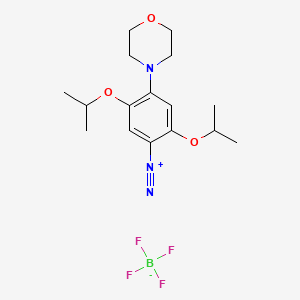
![2-[2-(2-Hydroxypropoxy)propoxy]propyl prop-2-enoate](/img/structure/B13417006.png)
![ethyl (3R)-3-[[[(2S)-1-amino-1-oxobutan-2-yl]amino]methyl]hexanoate;hydrochloride](/img/structure/B13417010.png)
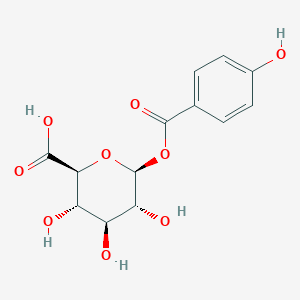
![2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13417024.png)
